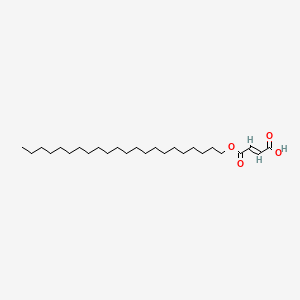
Docosyl hydrogen fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosyl hydrogen fumarate is an organic compound with the molecular formula C26H48O4 It is a derivative of fumaric acid, where one of the hydrogen atoms is replaced by a docosyl group (a 22-carbon aliphatic chain)
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosyl hydrogen fumarate can be synthesized through the esterification of fumaric acid with docosanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: Docosyl hydrogen fumarate undergoes various chemical reactions, including:
Oxidation: The docosyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The fumarate moiety can be reduced to succinate derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Docosanoic acid and fumaric acid.
Reduction: Docosyl succinate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Docosyl hydrogen fumarate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of copolymers with unique thermal and mechanical properties.
Materials Science: The compound is utilized in the development of advanced materials with specific functionalities, such as hydrophobic coatings and surfactants.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in biological systems.
Industrial Applications: It is used in the production of specialty chemicals and additives for various industrial processes.
Mechanism of Action
The mechanism of action of docosyl hydrogen fumarate involves its interaction with cellular membranes and enzymes. The docosyl group imparts hydrophobic properties, allowing the compound to integrate into lipid bilayers and affect membrane fluidity. Additionally, the fumarate moiety can participate in redox reactions, influencing cellular metabolic pathways and signaling processes .
Comparison with Similar Compounds
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.
Diethyl fumarate: Known for its applications in polymer synthesis and as a plasticizer.
Disodium fumarate: Utilized in food and pharmaceutical industries as an additive.
Uniqueness of Docosyl Hydrogen Fumarate: this compound stands out due to its long aliphatic chain, which imparts unique hydrophobic properties and enhances its potential for use in materials science and polymer chemistry. Its ability to form stable copolymers with various monomers makes it a valuable compound for developing advanced materials with tailored properties .
Properties
CAS No. |
45302-46-3 |
|---|---|
Molecular Formula |
C26H48O4 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(E)-4-docosoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C26H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-30-26(29)23-22-25(27)28/h22-23H,2-21,24H2,1H3,(H,27,28)/b23-22+ |
InChI Key |
RMLKCUDDJZHVOL-GHVJWSGMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















